molecular formula C44H54N4O8 B8480499 Bis((Cbz-Val-Phe-psi(CHOH)) CAS No. 129467-49-8

Bis((Cbz-Val-Phe-psi(CHOH))

Cat. No.: B8480499
CAS No.: 129467-49-8
M. Wt: 766.9 g/mol
InChI Key: TZRRVSCDIPHXHN-UNHORJANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis((Cbz-Val-Phe-psi(CHOH)) is a pseudopeptide dimer comprising two Cbz-Val-Phe units linked via a modified backbone (psi) incorporating a CHOH (hydroxymethyl) group. The carbobenzyloxy (Cbz) protecting group shields the N-terminus of the valine-phenylalanine dipeptide, while the psi(CHOH) linkage replaces the traditional peptide bond, introducing a hydroxyl-rich spacer . This structural modification enhances solubility and may influence conformational flexibility, making the compound relevant in drug design and enzymatic inhibition studies.

Properties

CAS No.

129467-49-8

Molecular Formula

C44H54N4O8

Molecular Weight

766.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3S,4S,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

TZRRVSCDIPHXHN-UNHORJANSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Bis((Cbz-Val-Phe-psi(CHOH)) with structurally or functionally related molecules, focusing on molecular features, synthesis, and applications.

Structural Analogs

Cbz-Val-Phe-H (Carbobenzoxy-Valinyl-Phenylalaninal)
  • Structure: A monomeric Cbz-protected dipeptide with an aldehyde (CHO) terminus instead of the psi(CHOH) group .
  • Key Differences: The aldehyde group in Cbz-Val-Phe-H facilitates nucleophilic reactions, whereas the CHOH group in the bis-form enables hydrogen bonding and hydration.
Diethyl Tartrate (C₂H₅OOC(CHOH)₂COOC₂H₅)
  • Structure : A diester of tartaric acid containing two CHOH groups .
  • Key Differences :
    • Diethyl tartrate lacks peptide components but shares hydroxyl-rich regions, contributing to similar solubility profiles.
    • Unlike the pseudopeptide, diethyl tartrate is chiral and widely used as a resolving agent in stereochemistry, whereas Bis((Cbz-Val-Phe-psi(CHOH)) leverages CHOH for backbone flexibility rather than chirality control.
Ethylene Glycol ((CHOH)₂)
  • Structure : The simplest sugar alcohol, with two CHOH units .
  • Key Differences: Ethylene glycol is a small, non-peptidic molecule with antifreeze properties, while the bis-pseudopeptide is larger and designed for bioactivity. Both compounds utilize CHOH for hydrogen bonding, but ethylene glycol’s interstellar formation pathways (e.g., grain-surface radical recombination) contrast with the synthetic peptide coupling used for Bis((Cbz-Val-Phe-psi(CHOH)).

Functional Analogs

Sorbitol ((CHOH)₆CH₂OH)
  • Structure : A sugar alcohol with six CHOH groups .
  • Key Differences :
    • Sorbitol’s polyol structure enhances hygroscopicity and sweetness, whereas the bis-pseudopeptide’s CHOH groups likely improve aqueous solubility without sweetening properties.
    • Sorbitol is metabolized via the sorbitol-6-phosphate pathway, while the bis-pseudopeptide may interact with proteolytic enzymes or receptors.
Monosaccharides (e.g., Glucose)
  • Structure : General formula H(CHOH)ₙC=O(CHOH)ₘH .
  • Key Differences: Monosaccharides feature a carbonyl group (aldose/ketose) absent in the bis-pseudopeptide. Both classes exhibit hydroxyl-driven solubility, but monosaccharides serve as energy sources, whereas Bis((Cbz-Val-Phe-psi(CHOH)) is tailored for structural mimicry in peptide-based therapeutics.

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